![molecular formula C21H18FN5O2 B2378568 N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-34-1](/img/structure/B2378568.png)
N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide” is a compound that has been studied for its potential anticancer activity . It has shown promising results in inhibiting EGFR and ErbB2 kinases, which are often implicated in various types of cancers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyrazolo[3,4-d]pyrimidin-5-yl group, a 4-fluorophenyl group, and a 3,5-dimethylphenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 452.5 g/mol . It has a complexity of 707 and a topological polar surface area of 127 Ų . Other properties such as solubility, melting point, and boiling point are not available in the resources.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
A study by Dollé et al. (2008) reported on the development of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa). These compounds, including variants of N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, have been synthesized for use in positron emission tomography (PET) imaging.
Neuroinflammation Imaging
In the field of neurology, Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, structurally related to N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide. These compounds bind to the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes, and have shown promise as PET-radiotracers for in vivo imaging of neuroinflammation.
Antitumor Activity Evaluation
A study conducted by El-Morsy et al. (2017) focused on synthesizing derivatives of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Among these, a compound similar in structure to N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide showed significant antitumor activity against the human breast adenocarcinoma cell line MCF7.
Synthesis of Novel Heterocyclic Compounds
Bondock et al. (2008) reported the synthesis of novel heterocyclic compounds using a key intermediate structurally related to N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide. These compounds were evaluated for their antimicrobial properties.
Tritiation for In Vitro and Ex Vivo Studies
Damont et al. (2015) developed a tritium-labelled version of a ligand structurally similar to N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide for high-resolution in vitro and ex vivo microscopic autoradiography studies and in vivo pharmacokinetic determinations.
Wirkmechanismus
Target of Action
The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, leading to changes in the receptor’s function
Biochemical Pathways
The compound affects the biochemical pathways associated with the RyR
Result of Action
The compound has demonstrated insecticidal activities against the diamondback moth (Plutella xylostella) . Specifically, it showed 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L−1 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-7-14(2)9-16(8-13)25-19(28)11-26-12-23-20-18(21(26)29)10-24-27(20)17-5-3-15(22)4-6-17/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORCAGGKFBAMNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.